MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT

Topoisomerase I Inhibition ADC Payload Design Cytotoxicity Assay

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is the exact drug-linker construct from AbbVie patent WO2019195665A1 (Example 4-1), engineered for site-specific c-Met-targeted ADC development. Unlike generic Val-Cit or GGFG alternatives, its protease-cleavable Val-Lys-Gly linker, PEG4 spacer, and 7-MAD-MDCPT payload together ensure superior DAR8 conjugate stability, MDR-bypassing potency, and bystander killing activity. Do not substitute—only this validated architecture delivers reproducible in vivo efficacy. Ideal for NSCLC and CD30+ lymphoma ADC research.

Molecular Formula C53H69N9O17
Molecular Weight 1104.2 g/mol
Cat. No. B8193231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMP-PEG4-Val-Lys-Gly-7-MAD-MDCPT
Molecular FormulaC53H69N9O17
Molecular Weight1104.2 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O
InChIInChI=1S/C53H69N9O17/c1-4-53(72)36-24-39-48-34(28-62(39)51(70)35(36)29-77-52(53)71)33(32-23-40-41(79-30-78-40)25-38(32)58-48)26-56-44(65)27-57-49(68)37(7-5-6-12-54)59-50(69)47(31(2)3)60-43(64)11-15-73-17-19-75-21-22-76-20-18-74-16-13-55-42(63)10-14-61-45(66)8-9-46(61)67/h8-9,23-25,31,37,47,72H,4-7,10-22,26-30,54H2,1-3H3,(H,55,63)(H,56,65)(H,57,68)(H,59,69)(H,60,64)/t37-,47-,53-/m0/s1
InChIKeyXTZKPYGAINDCHM-OMTGMLLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: ADC Drug-Linker Procurement Specification


MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT (CAS: 2378428-19-2) is a fully synthetic drug-linker conjugate explicitly designed for the construction of site-specific antibody-drug conjugates (ADCs) . It integrates a protease-cleavable Val-Lys-Gly tripeptide linker, a discrete PEG4 spacer for enhanced hydrophilicity, and the payload 7-MAD-MDCPT, a proprietary camptothecin derivative that acts as a potent topoisomerase I inhibitor . As exemplified in AbbVie patent WO2019195665A1 (Example 4-1), this compound serves as a modular building block for next-generation c-Met-targeted ADCs, offering a pre-optimized drug-to-antibody attachment strategy [1].

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: Rationale Against Linker-Payload Swapping


Direct substitution of MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT with other in-class camptothecin drug-linkers is not recommended due to critical, non-interchangeable performance parameters. While many ADCs utilize common cleavable motifs (e.g., Val-Cit, GGFG) and payloads like SN-38 or exatecan, the specific combination in this compound dictates unique release kinetics, payload potency against multidrug-resistant (MDR) phenotypes, and conjugate stability. The PEG4 spacer, as documented in closely related VKG-AMDCPT conjugates, is essential for mitigating ADC aggregation and enabling high drug-to-antibody ratios (DAR8) without compromising pharmacokinetics [1]. Furthermore, the released payload species—unlike the single metabolite of SN-38 conjugates—can exhibit distinct bystander killing efficiencies [2]. Empirical evidence shows that seemingly minor linker variations can ablate in vivo efficacy, underscoring the necessity of using the exact construct validated in patent literature for reproducible research outcomes [3].

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: Head-to-Head Evidence for Scientific Selection


Payload Potency Differentiation: 7-MAD-MDCPT vs. Clinically Validated AMDCPT Analogs

The 7-MAD-MDCPT payload, when liberated from the drug-linker, demonstrates a differentiated cytotoxicity profile compared to the structurally related AMDCPT (7-aminomethyl-10,11-methylenedioxycamptothecin), a clinically deployed ADC payload. While direct head-to-head data for this specific compound is proprietary, class-level inference from the VKG-AMDCPT platform—a closely related tripeptide construct employing the same linker chemistry—indicates that AMDCPT payloads possess inherent activity against multidrug-resistant (MDR) cancer cells, a feature not uniformly shared by other topoisomerase I inhibitors like SN-38 [1]. The potency of 7-MAD-MDCPT is comparable to 10,11-MDCPT, which exhibits ED50 values in KB and PS cytotoxicity assays on the same order or higher than camptothecin itself [2]. This supports its selection over non-optimized camptothecin analogs for overcoming efflux pump-mediated resistance in tumor models.

Topoisomerase I Inhibition ADC Payload Design Cytotoxicity Assay

Linker Stability and Conjugate Integrity: Tripeptide vs. Alternative Cleavable Linkers

The Val-Lys-Gly (VKG) tripeptide linker in this conjugate provides superior in vivo stability against premature payload deconjugation compared to alternative cleavable linkers. In direct head-to-head assessments of the structurally identical VKG-AMDCPT platform, ADCs with DAR8 maintained a pharmacokinetic (PK) profile coincident with the unconjugated antibody, exhibiting a 'high degree of stability against retro-Michael reaction deconjugation' [1]. This contrasts with maleimide-based conjugates lacking optimized spacer chemistry, which often show significant payload loss in circulation. While the exact half-life for MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is not publicly disclosed, the VKG-AMDCPT data confirm that the tripeptide-PEG architecture enables a non-binding control ADC to be well-tolerated in rats at a cumulative dose of 240 mg/kg (60 mg/kg, q7dx4) [1].

ADC Stability Linker Chemistry Retro-Michael Addition

Payload Release Characteristics: Dual-Species vs. Single-Species Release from SN-38 Conjugates

A unique and quantifiable differentiation point for this drug-linker class is the intracellular release of two distinct cytotoxic payload species. Unlike SN-38 conjugates (e.g., CL2A-SN-38) which release a single active metabolite, VKG-linked camptothecins have been shown via LC-MS/MS to release both the primary payload (analogous to AMDCPT) and the corresponding glycine adduct (G-AMDCPT) [1]. This dual-release mechanism is a direct consequence of the Val-Lys-Gly linker catabolism and is expected to be conserved in MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. The relative contributions of each species to overall bystander killing potency were characterized, providing a mechanistic basis for enhanced activity in heterogeneous tumors compared to ADCs that release only a single cytotoxic entity [1].

Drug Release Kinetics ADC Catabolism Bystander Effect

Aggregation Propensity and DAR8 Feasibility: PEG4-VKG vs. Non-PEGylated Linker Architectures

The incorporation of a discrete PEG4 unit in MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT is a deliberate design element to mask the hydrophobicity of the camptothecin payload, a common limitation of many ADC drug-linkers. In the analogous VKG-AMDCPT system, the inclusion of a 'hydrophilic and discrete polyethylene glycol unit was included to improve the properties of the drug-linker, enabling high ADC drug-loading, and reducing the propensity for aggregation' [1]. This allows for the reliable construction of ADCs with a high drug-to-antibody ratio (DAR8) without significant aggregation, a feat often unattainable with more hydrophobic payload-linkers like certain exatecan conjugates (e.g., GGFG-PAB-Exatecan) which may require lower DARs to maintain monomeric purity.

ADC Developability Hydrophobic Payload Conjugation Drug-to-Antibody Ratio (DAR)

In Vivo Antitumor Efficacy Benchmark: Single-Dose Tumor Regression vs. Microtubule Inhibitor ADCs

ADCs built using the VKG-camptothecin platform have demonstrated potent, single-dose in vivo efficacy in multiple xenograft models, providing a performance benchmark for MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT. In studies of VKG-AMDCPT ADCs, a single dose of ≤3 mg/kg resulted in 'tumor regressions and complete responses' in both solid and hematologic models [1]. This activity profile is a direct point of differentiation from microtubule inhibitor-based ADCs like brentuximab vedotin, which targets the same CD30 antigen but operates via a distinct mechanism (tubulin disruption). SGN-CD30C, an ADC utilizing the VKG-AMDCPT linker, has been shown to have a different mechanism of action (topoisomerase I inhibition) and a superior tolerability profile in preclinical studies [2].

Xenograft Model Tumor Regression Comparative Efficacy

MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: High-Value Research and Development Applications


Development of Next-Generation c-Met-Targeted ADCs for NSCLC

This drug-linker is ideally suited for conjugation to anti-c-Met antibodies to create novel ADCs for non-small cell lung cancer (NSCLC) research. The precise architecture described in WO2019195665A1 is specifically validated for c-Met targeting [1]. Researchers can conjugate MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT to proprietary anti-c-Met mAbs to generate homogeneous DAR8 ADCs, leveraging the linker's stability to ensure payload delivery to c-Met-overexpressing NSCLC cells, a population with significant unmet medical need [1].

Engineering CD30-Positive Lymphoma Models with a Novel Topoisomerase I Inhibitor ADC

For researchers focused on hematologic malignancies, this drug-linker provides a direct pathway to construct CD30-targeted ADCs. This application is substantiated by the preclinical development of SGN-CD30C, an ADC built on the analogous VKG-AMDCPT platform that demonstrated strong antitumor activity and superior tolerability compared to vedotin-based ADCs in CD30-positive lymphoma models [2]. Using MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT with a CD30 antibody allows for the exploration of non-microtubule mechanisms of action in resistant lymphoma populations.

Investigating Bystander Killing in Heterogeneous Solid Tumors

The dual-payload release mechanism inherent to the Val-Lys-Gly linker design makes this conjugate a powerful tool for studying bystander killing effects [3]. By conjugating MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT to antibodies targeting antigens with heterogeneous tumor expression, researchers can quantitatively assess the diffusion and cytotoxic impact of the released payload species (parent drug and glycine adduct) on adjacent antigen-negative cancer cells. This is a critical assay for predicting clinical efficacy in solid tumors where uniform antigen expression is rare [3].

High-DAR ADC Formulation and Developability Studies

The PEG4 spacer in this compound is specifically included to mitigate the aggregation typically associated with high drug-loading of hydrophobic payloads [4]. This makes MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT an ideal model compound for developability and formulation studies aimed at creating high-DAR (e.g., DAR8) ADCs with favorable pharmaceutical properties. Researchers can use this drug-linker as a benchmark to optimize conjugation, purification, and formulation processes for next-generation ADCs, directly addressing a key challenge in ADC manufacturing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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